molecular formula C11H9N3O2 B071672 6,7-Dimethyl-2-cyanoquinoxaline 1,4-dioxide CAS No. 171880-76-5

6,7-Dimethyl-2-cyanoquinoxaline 1,4-dioxide

Cat. No. B071672
CAS RN: 171880-76-5
M. Wt: 215.21 g/mol
InChI Key: DEPCNRPDWXQSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethyl-2-cyanoquinoxaline 1,4-dioxide, commonly known as DCQX, is a potent antagonist of glutamate receptors. It is a synthetic compound that has been extensively studied for its effects on the central nervous system. DCQX is widely used in research to investigate the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

DCQX is a non-competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor at a site that is distinct from the glutamate binding site and prevents the ion channel from opening. This results in the inhibition of glutamate-mediated excitatory neurotransmission.
Biochemical and Physiological Effects:
DCQX has been shown to have various biochemical and physiological effects. In animal studies, DCQX has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, a process that is essential for learning and memory. DCQX has also been shown to reduce the severity of seizures in animal models of epilepsy. Moreover, DCQX has been shown to have neuroprotective effects in animal models of stroke.

Advantages and Limitations for Lab Experiments

DCQX is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It is widely used in research to investigate the role of glutamate receptors in various physiological and pathological processes. However, DCQX has some limitations in lab experiments. It is not selective for the AMPA subtype of glutamate receptors and also inhibits the kainate subtype of glutamate receptors. Moreover, DCQX has a short half-life, which limits its use in long-term experiments.

Future Directions

DCQX has been extensively studied for its effects on the central nervous system. However, there are still many unanswered questions about its mechanism of action and its potential therapeutic applications. Future research should focus on the development of more selective antagonists of the AMPA subtype of glutamate receptors. Moreover, future research should investigate the potential therapeutic applications of DCQX in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Finally, future research should investigate the potential side effects of DCQX and its long-term effects on the central nervous system.

Synthesis Methods

DCQX can be synthesized by the reaction of 2,3-dimethylquinoxaline with cyanogen bromide followed by oxidation with hydrogen peroxide. The purity of DCQX can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

DCQX is a widely used research tool in the field of neuroscience. It is used to investigate the role of glutamate receptors in the central nervous system. DCQX is also used to study the effects of glutamate receptor antagonists on synaptic plasticity, learning, and memory. Moreover, DCQX is used to investigate the involvement of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

properties

CAS RN

171880-76-5

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

6,7-dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile

InChI

InChI=1S/C11H9N3O2/c1-7-3-10-11(4-8(7)2)14(16)9(5-12)6-13(10)15/h3-4,6H,1-2H3

InChI Key

DEPCNRPDWXQSTI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)[N+](=O)C=C(N2[O-])C#N

Canonical SMILES

CC1=CC2=C(C=C1C)[N+](=O)C=C(N2[O-])C#N

synonyms

2-Quinoxalinecarbonitrile, 6,7-dimethyl-, 1,4-dioxide (9CI)

Origin of Product

United States

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